molecular formula C16H17N3O5 B213633 dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate

dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate

Cat. No. B213633
M. Wt: 331.32 g/mol
InChI Key: OTWUVFIBTKXMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate, also known as DEPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DEPT is a terephthalate derivative that is commonly used as a fluorescent probe in biological studies. In

Mechanism of Action

Dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate works by binding to specific molecules in cells, such as proteins or nucleic acids, and emitting fluorescence when excited by light of a specific wavelength. The fluorescence intensity of dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate is dependent on the local environment, such as pH or calcium ion concentration, allowing for the detection of changes in these parameters. The mechanism of action of dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from a donor molecule to an acceptor molecule.
Biochemical and Physiological Effects:
dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate has been shown to have minimal toxicity and does not interfere with cellular processes. However, it is important to note that dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate can bind to multiple sites on a protein, potentially interfering with its function. Therefore, it is important to use dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate at low concentrations and to validate its effects on the protein of interest.

Advantages and Limitations for Lab Experiments

Dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate has several advantages for lab experiments, including its high sensitivity, specificity, and versatility. It can be used to study a wide range of biological processes and can be easily incorporated into existing experimental protocols. However, dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate has some limitations, including its potential to interfere with protein function and its dependence on specific excitation and emission wavelengths.

Future Directions

There are several future directions for dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate research. One area of interest is the development of new dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate derivatives with improved properties, such as increased sensitivity or specificity. Another area of interest is the development of new applications for dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate, such as in the study of cellular signaling pathways or in drug discovery. Additionally, the use of dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate in combination with other imaging techniques, such as electron microscopy or super-resolution microscopy, could provide new insights into cellular processes.

Synthesis Methods

Dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate can be synthesized using a two-step process. The first step involves the reaction of terephthalic acid with thionyl chloride to form terephthaloyl chloride. The second step involves the reaction of terephthaloyl chloride with 1-ethyl-1H-pyrazole-4-carboxamide in the presence of triethylamine to form dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate. The purity of the final product can be improved by recrystallization from ethanol.

Scientific Research Applications

Dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate has been widely used as a fluorescent probe in biological studies. It can be used to label proteins, DNA, and RNA, allowing for visualization and tracking of these molecules in live cells. dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate has also been used to study protein-protein interactions, protein folding, and enzyme activity. In addition, dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate can be used to detect changes in intracellular pH, calcium ion concentration, and redox potential.

properties

Product Name

dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

dimethyl 2-[(1-ethylpyrazole-4-carbonyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C16H17N3O5/c1-4-19-9-11(8-17-19)14(20)18-13-7-10(15(21)23-2)5-6-12(13)16(22)24-3/h5-9H,4H2,1-3H3,(H,18,20)

InChI Key

OTWUVFIBTKXMBP-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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